2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide
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Overview
Description
2-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is a compound that belongs to the class of acetamides. It is characterized by the presence of an ethoxy group, a piperidine ring, and a sulfonyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE typically involves the reaction of 4-(piperidine-1-sulfonyl)aniline with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline derivative attacks the carbonyl carbon of the ethyl chloroacetate, leading to the formation of the acetamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as an analgesic and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets in the body. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE: Lacks the ethoxy group, which may affect its solubility and biological activity.
N-[4-(PIPERAZINE-1-SULFONYL)PHENYL]ACETAMIDE: Contains a piperazine ring instead of a piperidine ring, which can alter its pharmacological properties.
N-[4-(MORPHOLINE-1-SULFONYL)PHENYL]ACETAMIDE: Contains a morpholine ring, which may influence its interaction with molecular targets.
Uniqueness
2-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is unique due to the presence of the ethoxy group, which can enhance its solubility and potentially improve its pharmacokinetic properties. The combination of the piperidine ring and the sulfonyl group also contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H22N2O4S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-ethoxy-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C15H22N2O4S/c1-2-21-12-15(18)16-13-6-8-14(9-7-13)22(19,20)17-10-4-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18) |
InChI Key |
JDSVNMMSVQAKLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
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